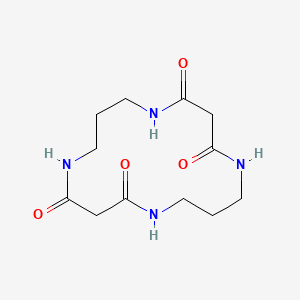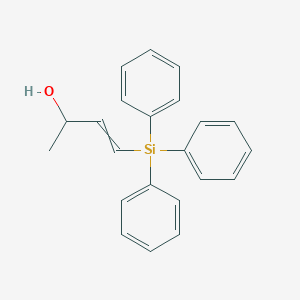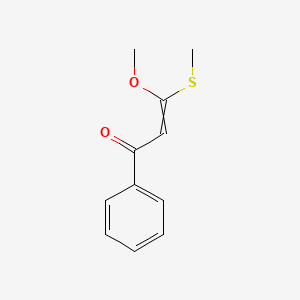
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is a macrocyclic compound known for its ability to form stable complexes with various metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of a linear tetraamine with a suitable carbonyl compound under controlled conditions to form the macrocyclic structure. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic structure act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,12-Tetraazacyclopentadecane: Another macrocyclic compound with similar nitrogen donor sites but a different ring size.
1,5,8,13-Tetraazacyclohexadecane: A compound with a similar structure but different functional groups.
Uniqueness
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is unique due to its specific ring size and the presence of carbonyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding.
Propriétés
Numéro CAS |
164737-55-7 |
|---|---|
Formule moléculaire |
C12H20N4O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1,5,9,13-tetrazacyclohexadecane-2,4,10,12-tetrone |
InChI |
InChI=1S/C12H20N4O4/c17-9-7-11(19)15-5-2-6-16-12(20)8-10(18)14-4-1-3-13-9/h1-8H2,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
Clé InChI |
JZTWKUGVMZKETN-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CC(=O)NCCCNC(=O)CC(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)





![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)




